6-Methoxy-3,4-dihydroisoquinoline

Overview

Description

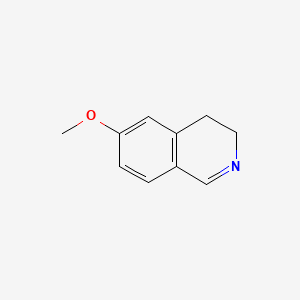

6-Methoxy-3,4-dihydroisoquinoline is an organic compound with the molecular formula C10H11NO. It belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of a methoxy group at the 6th position and a partially saturated isoquinoline ring.

Mechanism of Action

Target of Action

The primary targets of 6-Methoxy-3,4-dihydroisoquinoline are the glucagon-like-peptide-1 (GLP-1) receptor (GLP-1R) and glucose-dependent insulinotropic polypeptide (GIP) receptor (GIPR) . GLP-1 is a member of the incretin family of peptide hormones secreted by intestinal entero-endocrine L-cells . GLP-1 induces the release of insulin from beta cells in a glucose-dependent manner .

Mode of Action

This compound acts as a positive allosteric modulator (PAM) of GLP-1R and/or GIPR . Allosteric modulators remotely alter the interactions of ligands with their receptors by modifying the ligand-binding environment . The binding of a modulator to an allosteric (secondary) site produces a conformational change in the receptor protein that is transmitted to the ligand’s orthosteric (primary) binding site .

Biochemical Pathways

The compound’s action on GLP-1R and GIPR affects the insulin secretion pathway . By potentiating the action of GLP-1, it enhances insulin release in response to elevated blood glucose levels . This helps in the regulation of blood glucose levels, making it a potential therapeutic agent for the treatment of diabetes .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the enhancement of insulin secretion from pancreatic beta cells . This results in improved regulation of blood glucose levels, which is beneficial in the management of diabetes .

Biochemical Analysis

Biochemical Properties

6-Methoxy-3,4-dihydroisoquinoline is involved in several biochemical reactions. It interacts with various enzymes and proteins, influencing their function and activity

Cellular Effects

Preliminary studies suggest that it may have an impact on cell signaling pathways, gene expression, and cellular metabolism . More detailed studies are needed to fully understand these effects.

Molecular Mechanism

It is known to interact with biomolecules and may influence enzyme activity and gene expression

Temporal Effects in Laboratory Settings

Information on its stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently limited .

Metabolic Pathways

It is not clear which enzymes or cofactors it interacts with, or how it affects metabolic flux or metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-3,4-dihydroisoquinoline can be achieved through various methods. One common approach involves the cyclization of N-acyl derivatives of β-phenylethylamine in the presence of dehydrating agents such as phosphorus oxychloride, phosphorus pentoxide, or zinc chloride . Another method includes the N-alkylation of 3,3′-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 6-Methoxy-3,4-dihydroisoquinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form isoquinoline derivatives.

Reduction: Reduction reactions can convert it to tetrahydroisoquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Catalysts like palladium on carbon or lithium aluminum hydride.

Substitution: Reagents like halogens, alkyl halides, or acyl chlorides.

Major Products:

Oxidation: Isoquinoline derivatives.

Reduction: Tetrahydroisoquinoline derivatives.

Substitution: Various substituted isoquinoline derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, 6-Methoxy-3,4-dihydroisoquinoline serves as a building block for creating more complex isoquinoline derivatives. Its unique structure allows for modifications that can lead to compounds with enhanced properties or new functionalities.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties, making it a candidate for developing new treatments against infections. Preliminary studies have shown effectiveness against various bacterial strains.

Neuroprotective Effects

This compound has been investigated for its potential neuroprotective effects, particularly in conditions such as depression and anxiety disorders. It influences neurotransmitter systems, which may contribute to its therapeutic effects. For instance, studies using PC12 cells have demonstrated that it can enhance neuronal survival under stress conditions by modulating neurotransmitter release .

Anti-inflammatory Properties

Preliminary studies suggest that this compound may exhibit anti-inflammatory effects, which could be beneficial in treating inflammatory diseases .

Anti-cancer Properties

In vivo studies have shown that treatment with this compound can lead to significant reductions in tumor growth in xenograft models of breast cancer . Its mechanism of action likely involves the modulation of various signaling pathways associated with cancer proliferation.

Medical Applications

This compound is being explored for its potential therapeutic effects in treating neurological disorders and diabetes. It acts as a positive allosteric modulator of the glucagon-like peptide-1 receptor (GLP-1R) and glucose-dependent insulinotropic polypeptide receptor (GIPR), which are crucial in regulating glucose metabolism .

Industrial Applications

In the pharmaceutical industry, this compound is utilized in the development of new drugs due to its diverse biological activities and structural versatility. Its derivatives are also being explored for applications in agrochemicals.

Antiviral Activity

A study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibited moderate antiviral activity against HIV-1 in vitro . This suggests potential as a therapeutic agent against viral infections.

Neuroprotection

Research focused on neuroprotective effects revealed that this compound could enhance neuronal survival under stress conditions by modulating neurotransmitter release . The use of PC12 cells as an experimental model has been pivotal in these studies.

Anti-cancer Properties

A significant study showed that treatment with this compound resulted in a marked decrease in tumor growth in breast cancer xenograft models . This finding highlights its potential role in oncology.

Comparison with Similar Compounds

- 6,7-Dimethoxy-3,4-dihydroisoquinoline

- 3,4-Dihydroisoquinoline

- 1,2,3,4-Tetrahydroisoquinoline

Comparison: 6-Methoxy-3,4-dihydroisoquinoline is unique due to the presence of the methoxy group at the 6th position, which can influence its biological activity and chemical reactivity. Compared to 6,7-dimethoxy-3,4-dihydroisoquinoline, it has fewer methoxy groups, which may result in different pharmacological properties .

Biological Activity

6-Methoxy-3,4-dihydroisoquinoline (6-Methoxy-DHIQ) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

6-Methoxy-DHIQ is characterized by the presence of a methoxy group at the sixth position of the isoquinoline structure. This modification influences its chemical reactivity and biological activity.

Basic Chemical Information

| Property | Value |

|---|---|

| Chemical Formula | C10H13NO |

| Molecular Weight | 163.22 g/mol |

| CAS Number | 93549-15-6 |

Biological Activities

Research indicates that 6-Methoxy-DHIQ exhibits various biological activities, including:

Antimicrobial Activity

Studies have shown that 6-Methoxy-DHIQ possesses antimicrobial properties, making it a candidate for further exploration in treating infections. The compound has been evaluated against various bacterial strains, demonstrating significant inhibitory effects.

Neuroprotective Effects

The compound has been investigated for its potential neuroprotective effects, particularly in conditions such as depression and anxiety disorders. It influences neurotransmitter systems, which may contribute to its therapeutic effects.

Anti-inflammatory Properties

Preliminary studies suggest that 6-Methoxy-DHIQ may exhibit anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.

The primary targets of 6-Methoxy-DHIQ include the glucagon-like peptide-1 (GLP-1) receptor (GLP-1R) and glucose-dependent insulinotropic polypeptide receptor (GIPR). It acts as a positive allosteric modulator (PAM) of these receptors, affecting the incretin pathway and enhancing insulin secretion from pancreatic beta cells .

Neuroprotective Mechanisms

A study focusing on the neuroprotective effects of 6-Methoxy-DHIQ utilized PC12 cells as an in vitro model for assessing neurotoxicity. The results indicated that at concentrations of 1.25 μM, several derivatives demonstrated protective effects against corticosterone-induced lesions. Specifically, compound 6a-1 showed a protection rate of 25.4% .

Table 1: Neuroprotective Effects on PC12 Cells

| Compound | Concentration (μM) | Protection Rate (%) |

|---|---|---|

| 6a-1 | 1.25 | 25.4 |

| 6a-2 | 1.25 | 32.7 |

| 6a-9 | 1.25 | 20.3 |

Cytotoxicity Assessment

The cytotoxicity of various derivatives was assessed using L02 and HEK293 cell lines. Most compounds exhibited low toxicity levels at concentrations up to 100 μM, with compound 6a-1 showing particularly favorable safety profiles compared to Agomelatine .

Table 2: Cytotoxicity Results

| Compound | Inhibition Rate on L02 Cells (%) | Inhibition Rate on HEK293 Cells (%) |

|---|---|---|

| 6a-1 | 10.3 | 13.7 |

| Agomelatine | 47.5 | 41.8 |

Properties

IUPAC Name |

6-methoxy-3,4-dihydroisoquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-12-10-3-2-9-7-11-5-4-8(9)6-10/h2-3,6-7H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROFKDDMFBSDICG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=NCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14446-29-8 | |

| Record name | 14446-29-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.